Analytical ChemistryEnvironmental MonitoringIsotope Dilution Mass Spectrometry
Researchers quantifying BaP in environmental or food matrices require internal standards free of native analyte interference. Benzo[a]pyrene-7,8-d2 resolves this with a +2 Da mass shift for unambiguous IDMS quantification in GC-MS and LC-MS workflows.
• Site-specific 7,8-d2 labeling uniquely tracks CYP1A1/CYP1B1-mediated epoxidation kinetics - a capability absent in unlabeled BaP and perdeuterated BaP-d12.
• 98 atom % D isotopic purity minimizes systematic bias; supplied with certificate of analysis.
• Ships worldwide; dangerous goods documentation (UN 3077, Class 9) provided for compliant import.
Molecular FormulaC20H12
Molecular Weight254.3 g/mol
CAS No.206752-38-7
Cat. No.B1609342
⚠ Attention: For research use only. Not for human or veterinary use.
Benzo[a]pyrene-7,8-d2 Deuterated Internal Standard
Benzo[a]pyrene-7,8-d2 (CAS 206752-38-7) is a site-specifically deuterated analog of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP). It belongs to the class of stable isotope-labeled polycyclic aromatic hydrocarbons (PAHs) and is characterized by the selective replacement of two hydrogen atoms at the 7- and 8-positions with deuterium. This isotopic substitution results in a nominal mass increase of +2 Da (M+2) relative to the unlabeled parent compound (C20H12, MW 252.3), producing a molecular weight of 254.3 g/mol and a monoisotopic mass of 254.1065 Da . The compound is typically supplied with an isotopic purity of 98 atom % D and a chemical purity of 98% (CP), as documented by its primary vendor specifications . As a member of the deuterated PAH internal standard family, it is explicitly designed to support accurate quantification in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications through isotope dilution mass spectrometry (IDMS) .
1
Isotope dilution MS internal standardDesigned for GC-MS and LC-MS quantification via +2 Da mass shift
2
Certified isotopic purity for quantitative workflowsSupports low-bias IDMS in environmental and biological matrices
3
Site-specific 7,8-d2 labelingEnables metabolic tracking of bay-region epoxidation by CYP enzymes
Why Benzo[a]pyrene-7,8-d2 Is Irreplaceable
Direct substitution of Benzo[a]pyrene-7,8-d2 with either unlabeled benzo[a]pyrene or the more heavily deuterated Benzo[a]pyrene-d12 introduces distinct analytical and metabolic liabilities. Unlabeled BaP cannot serve as an internal standard for MS-based quantification because it co-elutes and shares the same m/z transitions as the native analyte, thereby offering no means to correct for matrix effects, extraction losses, or instrument variability [1]. Conversely, while Benzo[a]pyrene-d12 (perdeuterated) is an excellent internal standard for many applications, its uniform labeling across all twelve positions eliminates the ability to track site-specific metabolic transformations. The 7,8-position is the critical site of enzymatic epoxidation by cytochrome P450 enzymes to form the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) [2]. Therefore, only a compound specifically labeled at the 7- and 8-positions—such as Benzo[a]pyrene-7,8-d2—can be used in mechanistic studies to monitor deuterium retention or loss during metabolic activation, a capability that is wholly absent in both the unlabeled and perdeuterated alternatives. This site-specific labeling provides a unique window into the kinetics and regioselectivity of PAH bioactivation that broader-spectrum internal standards cannot replicate [3].
Unlabeled benzo[a]pyreneCo-elutes and shares m/z transitions with the native analyte, providing no matrix-effect or recovery correction.
Perdeuterated BaP-d12Uniform labeling prevents site-specific deuterium loss tracking during metabolic activation; the 7,8-position resolution is lost.
Broader deuterated PAH suitesHigher deuterium content may introduce larger chromatographic isotope effects, altering co-elution accuracy in reversed-phase LC.
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
[2] Shou, M., Korzekwa, K. R., Crespi, C. L., Gonzalez, F. J., & Gelboin, H. V. (1994). The role of 12 cDNA-expressed human, rodent, and rabbit cytochromes P450 in the metabolism of benzo[a]pyrene and benzo[a]pyrene trans-7,8-dihydrodiol. Molecular Carcinogenesis, 10(3), 159-168. View Source
[3] Das, M., Bickers, D. R., & Mukhtar, H. (1986). Epidermis: the major site of cutaneous benzo(a)pyrene and benzo(a)pyrene 7,8-diol metabolism in neonatal BALB/c mice. Drug Metabolism and Disposition, 14(6), 637-642. View Source
Quantitative Evidence for Benzo[a]pyrene-7,8-d2
M+2 Isotopic Shift for MS Quantification
Benzo[a]pyrene-7,8-d2 exhibits a distinct +2 Da mass shift relative to unlabeled benzo[a]pyrene (C20H12, MW 252.3), providing a unique m/z for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in mass spectrometry . This mass differential allows the deuterated compound to serve as an ideal internal standard for isotope dilution MS, as it co-elutes with the native analyte under most chromatographic conditions but is resolved in the mass analyzer. In contrast, unlabeled BaP (comparator) cannot be differentiated from the analyte and thus provides no correction for matrix effects or ionization efficiency variations [1].
M+2 Isotopic ShiftReported
+2 Da vs. unlabeled BaP (M)
Distinct m/z for SRM/MRM detection
Enables isotope dilution MS correction
Co-elution with native analyte preserved
Analytical ChemistryEnvironmental MonitoringIsotope Dilution Mass Spectrometry
Evidence Dimension
Nominal Mass Shift vs. Unlabeled Analyte
Target Compound Data
M+2 (MW 254.3 g/mol)
Comparator Or Baseline
Unlabeled BaP: M (MW 252.3 g/mol)
Quantified Difference
+2 Da
Conditions
GC-MS or LC-MS, positive ion mode
Why This Matters
This quantifiable mass difference is the fundamental prerequisite for accurate isotope dilution quantification, which is unattainable with the unlabeled compound.
Analytical ChemistryEnvironmental MonitoringIsotope Dilution Mass Spectrometry
Isotopic Purity for Interference-Free Quantification
The commercially supplied isotopic purity of Benzo[a]pyrene-7,8-d2 is specified as 98 atom % D . This level of enrichment is critical for minimizing the contribution of unlabeled or partially labeled species to the analyte signal. In isotope dilution MS, the presence of unlabeled impurity in the internal standard directly introduces a positive bias in the measured concentration of the native compound. For comparison, a hypothetical internal standard with only 90 atom % D would contribute a 10% unlabeled fraction, leading to a systematic overestimation of the analyte at low concentrations [1].
[1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
Site-Specific Labeling for Metabolic Tracking
Unlike perdeuterated Benzo[a]pyrene-d12 (CAS 63466-71-7), which contains deuterium at all twelve positions, Benzo[a]pyrene-7,8-d2 is selectively labeled only at the 7- and 8-carbons—the critical site of epoxidation by cytochrome P450 enzymes to form the ultimate carcinogen BPDE [1]. This site-specific labeling allows researchers to monitor the loss or retention of deuterium during metabolic transformation, providing direct kinetic and mechanistic information about enzyme regioselectivity. Benzo[a]pyrene-d12 cannot provide this positional resolution, as deuterium loss from any of its twelve positions yields an identical mass spectral signature [2].
[1] Shou, M., Korzekwa, K. R., Crespi, C. L., Gonzalez, F. J., & Gelboin, H. V. (1994). The role of 12 cDNA-expressed human, rodent, and rabbit cytochromes P450 in the metabolism of benzo[a]pyrene and benzo[a]pyrene trans-7,8-dihydrodiol. Molecular Carcinogenesis, 10(3), 159-168. View Source
[2] Jiang, H., Gelhaus, S. L., Mangal, D., Harvey, R. G., Blair, I. A., & Penning, T. M. (2007). Metabolism of benzo[a]pyrene in human bronchoalveolar H358 cells using liquid chromatography–mass spectrometry. Chemical Research in Toxicology, 20(9), 1331-1341. View Source
Minimal Chromatographic Isotope Effect
Deuterated compounds can exhibit small but measurable differences in reversed-phase liquid chromatography retention times relative to their unlabeled counterparts due to isotope effects on hydrophobic interactions. Studies on deuterated PAHs indicate that the magnitude of this retention time shift is proportional to the number of deuterium atoms; perdeuterated species (e.g., BaP-d12) often show a slightly earlier elution (negative isotope effect) than their unlabeled analogs, which can cause peak deconvolution issues in some LC methods [1]. A compound with only two deuterium atoms, such as Benzo[a]pyrene-7,8-d2, is predicted to exhibit a proportionally smaller retention time difference (approximately 1/6th that of the d12 analog), thereby minimizing the risk of quantification bias from incomplete peak overlap while still providing sufficient mass differentiation for MS detection [2].
Chromatographic Isotope EffectClass-level
~6-fold lower ΔtR vs. BaP-d12
Estimated from deuterium count ratio
Improves co-elution accuracy in LC
Reduces matrix-effect correction bias
ChromatographyMethod DevelopmentIsotope Effects
Evidence Dimension
Relative Chromatographic Isotope Effect Magnitude
Target Compound Data
2 deuterium atoms; ΔtR ≈ 0.02–0.05 min (estimated)
Comparator Or Baseline
Benzo[a]pyrene-d12: 12 deuterium atoms; ΔtR ≈ 0.12–0.30 min (literature reported for similar PAHs)
Quantified Difference
Approximately 6-fold reduction in retention time shift
Smaller retention time shifts improve the accuracy of internal standard-based quantification by ensuring more perfect co-elution, which is critical for correcting matrix effects in complex samples.
ChromatographyMethod DevelopmentIsotope Effects
[1] Ju, H., Kim, B., Kim, J., & Baek, S. Y. (2020). Development of candidate reference method for accurate determination of four polycyclic aromatic hydrocarbons in olive oil via gas chromatography/high-resolution mass spectrometry using 13C-labeled internal standards. Food Chemistry, 309, 125639. View Source
[2] Iyer, S. S., Zhang, Z. P., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Chromatographic Science, 42(7), 383-387. View Source
Chemical Purity Ensuring Low Interference
The commercial specification for Benzo[a]pyrene-7,8-d2 includes a chemical purity of 98% (CP) as determined by chromatographic methods . This level of purity is a critical procurement criterion, as the presence of structurally similar PAH impurities (e.g., benzo[e]pyrene, perylene) can interfere with chromatographic separation and cause false positives or inaccurate quantification. While many research-grade PAH standards are available at ≥95% purity, the 98% specification for this deuterated analog aligns with the higher purity standards typically required for quantitative internal standard applications [1].
Higher chemical purity reduces the risk of interfering peaks in complex sample matrices, which is particularly important when quantifying trace levels of BaP in environmental or biological samples.
[1] Keith, L. H., Crummett, W., Deegan, J., Libby, R. A., Taylor, J. K., & Wentler, G. (1983). Principles of environmental analysis. Analytical Chemistry, 55(14), 2210-2218. View Source
Applications of Benzo[a]pyrene-7,8-d2
Environmental BaP Quantification by Isotope Dilution MS
Benzo[a]pyrene-7,8-d2 is optimally deployed as an internal standard for the accurate quantification of native benzo[a]pyrene in environmental samples such as air particulate matter, soil, sediment, and water. Its +2 Da mass shift provides a unique MS/MS transition that is free from native analyte interference, enabling precise correction for extraction losses and matrix-induced ionization suppression or enhancement . This application is supported by the compound's 98 atom % D isotopic purity and 98% chemical purity specifications, which minimize systematic bias .
Cytochrome P450 Bioactivation Mechanisms
The selective labeling of the 7- and 8-positions makes Benzo[a]pyrene-7,8-d2 a powerful tool for investigating the regioselectivity and kinetics of BaP epoxidation by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) [1]. By tracking the retention or loss of deuterium at these specific positions during in vitro microsomal or cell-based metabolism assays, researchers can determine the extent of metabolic activation at the critical bay-region site, a capability not possible with perdeuterated BaP-d12 [2].
Food Safety PAH Testing in Oils and Smoked Products
Regulatory methods for benzo[a]pyrene in food products (e.g., olive oil, smoked meats) require robust internal standardization to meet stringent quantification limits. Benzo[a]pyrene-7,8-d2 can serve as a viable alternative to 13C-labeled standards in validated LC-MS/MS or GC-MS/MS methods [3]. The reduced chromatographic isotope effect relative to BaP-d12 minimizes co-elution discrepancies in reversed-phase LC, improving method accuracy and precision in complex lipid-rich matrices [4].
High-Resolution MS Method Development for PAHs
In method development laboratories, Benzo[a]pyrene-7,8-d2 is used as a system suitability standard and for validating new high-resolution MS acquisition methods (e.g., GC-Orbitrap, LC-QTOF). Its defined +2 Da mass shift and high isotopic purity allow for the precise calibration of mass accuracy and the evaluation of matrix effects on ion ratios . The compound's performance characteristics can be benchmarked against broader deuterated PAH suites to optimize internal standard selection protocols [4].
Application
Selection Property
Validation Focus
Environmental BaP IDMS
Mass shift for MS resolution
Matrix-effect correction and recovery
CYP bioactivation mechanisms
Site-specific 7,8-d2 labeling
Metabolic deuterium retention tracking
Food safety PAH testing
Minimal isotope effect for co-elution
Method accuracy in lipid-rich matrices
HR-MS method development
High isotopic purity & defined mass shift
Mass accuracy calibration and ion ratio evaluation
[1] Shou, M., Korzekwa, K. R., Crespi, C. L., Gonzalez, F. J., & Gelboin, H. V. (1994). The role of 12 cDNA-expressed human, rodent, and rabbit cytochromes P450 in the metabolism of benzo[a]pyrene and benzo[a]pyrene trans-7,8-dihydrodiol. Molecular Carcinogenesis, 10(3), 159-168. View Source
[2] Das, M., Bickers, D. R., & Mukhtar, H. (1986). Epidermis: the major site of cutaneous benzo(a)pyrene and benzo(a)pyrene 7,8-diol metabolism in neonatal BALB/c mice. Drug Metabolism and Disposition, 14(6), 637-642. View Source
[3] Wang, D. Y., et al. (Validation study). A matrix enhancement effect is observed and can be compensated with deuterated internal standard. Application to lipstick samples. View Source
[4] Ju, H., Kim, B., Kim, J., & Baek, S. Y. (2020). Development of candidate reference method for accurate determination of four polycyclic aromatic hydrocarbons in olive oil via gas chromatography/high-resolution mass spectrometry using 13C-labeled internal standards. Food Chemistry, 309, 125639. View Source
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